molecular formula C28H21N3O2 B303084 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Katalognummer B303084
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: XMOMOVMLWMHAOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to possess potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Wirkmechanismus

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes involved in the programmed cell death pathway. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and minimal activity against other receptor tyrosine kinases. However, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide. One potential area of research is the development of novel formulations of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide treatment. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in humans. Finally, the potential use of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in combination with other targeted therapies or immunotherapies should be explored.

Synthesemethoden

The synthesis of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves the condensation of 5-benzoyl-2-aminobenzimidazole with 4-(2-bromoethyl)-2-methylbenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations of EGFR have been found in a variety of human cancers, including non-small cell lung cancer, breast cancer, colon cancer, and head and neck cancer. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of EGFR tyrosine kinase, thereby blocking downstream signaling pathways and inducing cell death in cancer cells.

Eigenschaften

Produktname

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Molekularformel

C28H21N3O2

Molekulargewicht

431.5 g/mol

IUPAC-Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C28H21N3O2/c1-18-7-5-6-10-23(18)28(33)29-22-14-11-20(12-15-22)27-30-24-16-13-21(17-25(24)31-27)26(32)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,33)(H,30,31)

InChI-Schlüssel

XMOMOVMLWMHAOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.